Cas no 488856-56-0 (Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))

Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI) structure
488856-56-0 structure
Product Name:Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI)
CAS No:488856-56-0
Molecular Formula:C15H18N2
Molecular Weight:226.316823482513
CID:932142
PubChem ID:136250563

Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI) Properties

Names and Identifiers

    • Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI)
    • 2,6-diethyl-N-(pyrrol-2-ylidenemethyl)aniline
    • 488856-56-0
    • (E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine
    • 2,6-Diethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline
    • N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline
    • Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)-
    • DTXSID50722088
    • DB-285037
    • InChIKey: ZOHPIOKXVXITGO-UHFFFAOYSA-N
    • Inchi: InChI=1S/C15H18N2/c1-3-12-7-5-8-13(4-2)15(12)17-11-14-9-6-10-16-14/h5-11,16H,3-4H2,1-2H3
    • SMILES: CCC1=C(C(=CC=C1)CC)N=CC2=CC=CN2

Computed Properties

  • Exact Mass: 226.146998583g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 226.146998583g/mol
  • Heavy Atom Count: 17
  • Complexity: 237
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.2Ų

Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI) Related Literature

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